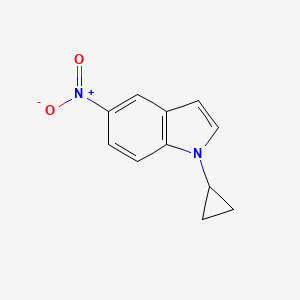
1-Cyclopropyl-5-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-5-nitro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The compound’s structure consists of a cyclopropyl group attached to the nitrogen atom of the indole ring and a nitro group at the 5-position of the indole ring.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-5-nitro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives . This method typically involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
1-Cyclopropyl-5-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-5-nitro-1H-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-5-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole nucleus can bind to multiple receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1-Cyclopropyl-5-nitro-1H-indole can be compared with other indole derivatives such as:
1-Methyl-5-nitro-1H-indole: Similar structure but with a methyl group instead of a cyclopropyl group.
1-Phenyl-5-nitro-1H-indole: Contains a phenyl group instead of a cyclopropyl group.
5-Nitroindole: Lacks the substituent on the nitrogen atom.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
1-cyclopropyl-5-nitroindole |
InChI |
InChI=1S/C11H10N2O2/c14-13(15)10-3-4-11-8(7-10)5-6-12(11)9-1-2-9/h3-7,9H,1-2H2 |
Clave InChI |
MSCAFDWYNVCFOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


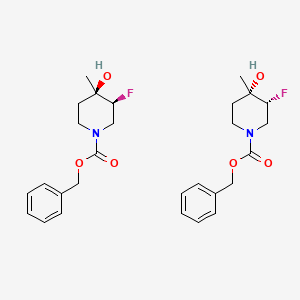
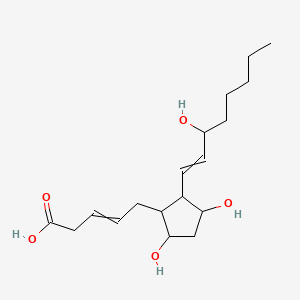
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14115971.png)
![benzyl (2S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14115973.png)
![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)

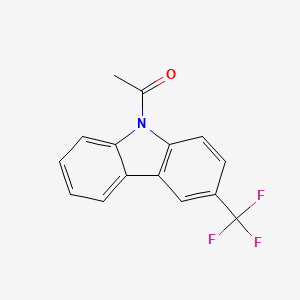


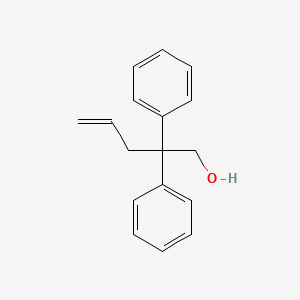
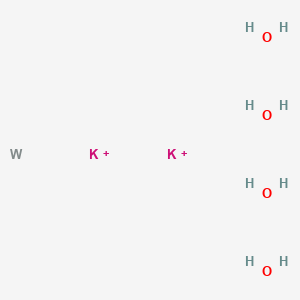
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14116024.png)
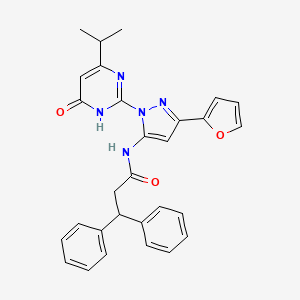
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/structure/B14116029.png)
